Hydrazinecarboxamide, N-(2-methoxyphenyl)-
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Overview
Description
Hydrazinecarboxamide, N-(2-methoxyphenyl)- is an organic compound with the molecular formula C8H11N3O2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a hydrazinecarboxamide group attached to a methoxyphenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide, N-(2-methoxyphenyl)- can be synthesized through the condensation of corresponding acid hydrazides with methoxyphenylisocyanates. This reaction typically involves refluxing the reactants in an aqueous sodium hydroxide solution . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of hydrazinecarboxamide, N-(2-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, N-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Hydrazinecarboxamide, N-(2-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hydrazinecarboxamide, N-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as β-glucuronidase, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Hydrazinecarboxamide, N-(2-methoxyphenyl)- can be compared with other similar compounds, such as:
N-(2-Methoxyphenyl)ethylhydrazinecarboxamide: This compound has a similar structure but with an ethyl group instead of a methoxy group.
N-(4-Methoxyphenyl)ethylhydrazinecarboxamide: This variant has the methoxy group in the para position.
The uniqueness of hydrazinecarboxamide, N-(2-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62774-58-7 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-amino-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C8H11N3O2/c1-13-7-5-3-2-4-6(7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |
InChI Key |
ALFKACWMXFQUGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NN |
Origin of Product |
United States |
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